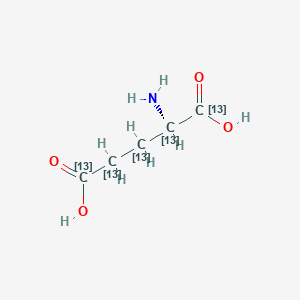
(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is a labeled variant of the naturally occurring amino acid, glutamic acid. This compound is isotopically labeled with carbon-13 at five positions, making it useful in various scientific studies, particularly in the fields of biochemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis of the carbon skeleton, followed by the introduction of the amino group through reductive amination. The reaction conditions often require controlled temperatures and pH to ensure the correct stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using labeled precursors. The process is optimized for yield and purity, often involving multiple steps of purification such as crystallization and chromatography to achieve the desired isotopic enrichment.
化学反応の分析
Types of Reactions
(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form the corresponding amino alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions include various derivatives of glutamic acid, such as keto acids, amino alcohols, and acylated derivatives.
科学的研究の応用
(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of metabolic pathways.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of neurological disorders.
Industry: Applied in the production of labeled compounds for research and development purposes.
作用機序
The mechanism of action of (2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into metabolic pathways where it acts similarly to natural glutamic acid. It interacts with various enzymes and receptors, influencing processes such as neurotransmission and energy production. The labeled carbon atoms allow researchers to trace its metabolic fate and understand its role in cellular functions.
類似化合物との比較
Similar Compounds
(2R)-2-amino(1,2,3,4,5-12C5)pentanedioic acid: The non-labeled version of the compound.
(2R)-2-amino(1,2,3,4,5-13C5)butanedioic acid: A similar compound with a shorter carbon chain.
(2R)-2-amino(1,2,3,4,5-13C5)hexanedioic acid: A similar compound with a longer carbon chain.
Uniqueness
The uniqueness of (2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid lies in its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool in research areas where understanding the detailed metabolic pathways and interactions of glutamic acid is crucial.
生物活性
(2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid, commonly known as a stable isotope-labeled form of glutamic acid (L-glutamate), plays a significant role in various biological processes. This compound is particularly valuable in metabolic studies due to its unique isotopic labeling, which enhances tracking and analysis in biochemical applications.
Chemical Structure and Properties
- Molecular Formula : C5H9NO4
- Molecular Weight : 147.13 g/mol
- IUPAC Name : (2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid
The structure of (2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid consists of a pentanedioic acid backbone with an amino group at the second carbon. The incorporation of carbon-13 isotopes allows for enhanced metabolic tracing capabilities compared to its non-labeled counterpart.
Biological Functions
This compound exhibits biological activity primarily through its role as a neurotransmitter and metabolic precursor in the central nervous system. Its functions include:
- Neurotransmission : As a key neurotransmitter, glutamate is involved in synaptic transmission and plasticity. It plays a crucial role in learning and memory.
- Metabolic Precursor : It serves as a precursor for the synthesis of other amino acids and neurotransmitters.
- Cell Signaling : Glutamate receptors mediate excitatory signaling in the brain, influencing various physiological processes.
Metabolic Pathways
Studies have shown that (2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid can be utilized to trace metabolic pathways involving glutamate metabolism. The stable isotope labeling allows researchers to monitor the incorporation of this compound into various metabolic intermediates.
Case Studies
-
Neurotransmitter Dynamics :
- A study utilizing (2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid demonstrated its role in modulating synaptic plasticity. Researchers observed changes in neuronal firing patterns when this compound was administered in vitro.
-
Metabolic Flux Analysis :
- In a controlled experiment on cultured neurons, the introduction of (2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid allowed for detailed analysis of metabolic fluxes through the tricarboxylic acid cycle. The results indicated significant alterations in energy metabolism under different physiological conditions.
Applications in Research
The unique properties of (2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid make it particularly useful in several research domains:
- Neuroscience : Its application in studying synaptic transmission and plasticity has provided insights into neurodegenerative diseases.
- Metabolomics : The compound is employed in metabolic profiling to understand disease mechanisms and drug interactions.
- Pharmacology : It aids in evaluating the effects of drugs on glutamatergic signaling pathways.
Comparative Analysis
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| L-glutamic acid | Non-labeled version | Key neurotransmitter |
| D-glutamic acid | Enantiomer of glutamic acid | Less biologically active |
| 2-amino-4-methylpentanoic acid | Similar pentanoic structure | Methyl substitution alters properties |
| L-aspartic acid | Closely related amino acid | Involved in similar pathways |
The stable isotope labeling of (2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid allows for precise tracking in biological systems compared to its non-labeled counterparts. This feature enhances its value for research applications focused on metabolic pathways and drug interactions.
特性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
152.09 g/mol |
IUPAC名 |
(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
InChIキー |
WHUUTDBJXJRKMK-GKVKFTTQSA-N |
異性体SMILES |
[13CH2]([13CH2][13C](=O)O)[13C@H]([13C](=O)O)N |
正規SMILES |
C(CC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















